Direct Comparison: Azetidine vs. Pyrrolidine Substituent Affects DLK Kinase Inhibitory Potency
In a head-to-head comparison of two closely related pyrimidine-based DLK inhibitors, the compound bearing a 4-azetidinyl substituent (BDBM365295) demonstrated a Ki of 281 nM, while a direct analog featuring a 4-(1-methylpyrrolidin-3-yl) group at the same position (BDBM365277) showed an improved Ki of 147 nM, representing a 1.9-fold potency difference . This differential is a direct function of the amine ring size and substitution, providing a measurable baseline for potency expectations when using the 4-(azetidin-3-yl)pyrimidine core as a synthetic starting point. The assay context was a DLK kinase enzymatic reaction with 5 nM GST-tagged DLK catalytic domain . This quantifiable difference underscores that the core scaffold imparts a specific potency range which can be tuned, but not arbitrarily matched, by switching to a pyrrolidine analog.
| Evidence Dimension | Inhibitory affinity (Ki) against DLK kinase |
|---|---|
| Target Compound Data | Ki = 281 nM (for a 4-(azetidin-3-yl)pyrimidine derivative, BDBM365295) |
| Comparator Or Baseline | Ki = 147 nM (for the analogous 4-(1-methylpyrrolidin-3-yl)pyrimidine derivative, BDBM365277) |
| Quantified Difference | 1.9-fold difference in Ki, with the pyrrolidine analog being more potent |
| Conditions | Enzymatic assay: 5 nM N-terminally GST-tagged DLK (catalytic domain amino acid 1-520), 40 nM substrate (from U.S. Patent US9868720) |
Why This Matters
This data directly quantifies the initial potency contribution of the 4-azetidinyl core versus a larger-ring analog, setting a data-driven expectation for structure-activity relationship (SAR) campaigns and informing procurement decisions for building block selection.
- [1] BindingDB entries for BDBM365295 (Ki = 281 nM) and BDBM365277 (Ki = 147 nM) against DLK kinase. Data sourced from U.S. Patent US9868720. View Source
